2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine is a boron-containing heterocyclic compound featuring a fused furopyridine core linked to a phenylboronic ester group. The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The furo[3,2-c]pyridine scaffold is pharmacologically significant, as demonstrated by its role in dopamine receptor modulation and antipsychotic activity .
Properties
Molecular Formula |
C19H20BNO3 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-c]pyridine |
InChI |
InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-13(6-8-15)17-11-14-12-21-10-9-16(14)22-17/h5-12H,1-4H3 |
InChI Key |
ZMHAGXPTKSBTMR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(O3)C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine typically involves the following steps:
Formation of the furo[3,2-c]pyridine core: This can be achieved through various cyclization reactions starting from pyridine derivatives.
Introduction of the phenyl group: The phenyl group can be introduced via Suzuki-Miyaura coupling reactions, which involve the reaction of a halogenated furo[3,2-c]pyridine with a phenylboronic acid derivative.
Attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group: This step typically involves the use of pinacolborane or similar boron-containing reagents under catalytic conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the furo[3,2-c]pyridine core or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the furo[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or furo[3,2-c]pyridine moieties .
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug candidates targeting various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on its specific application, the compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound is compared to related boronic ester-functionalized pyridine and fused heterocyclic derivatives (Table 1):
Key Observations :
- Furopyridine vs. Pyridine Core : The furo[3,2-c]pyridine ring introduces rigidity and electronic effects distinct from simple pyridine, enhancing interactions with biological targets like dopamine receptors .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase boronic ester reactivity in cross-coupling, while fluorine substituents (e.g., ) improve metabolic stability in pharmaceuticals.
Comparison :
Physicochemical Properties
- Melting Points : Furopyridine derivatives (e.g., 268–287°C ) exhibit higher melting points than pyridine analogs (e.g., 223.05 g/mol ), attributed to increased planarity and intermolecular stacking.
- Solubility : Boronic esters generally show moderate solubility in polar aprotic solvents (e.g., DMF, THF), but fluorine substituents enhance lipid solubility .
Biological Activity
The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine , also known by its CAS number 1256359-19-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety enhances its properties for various applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of the compound is with a molecular weight of 268.12 g/mol. It features a furo[3,2-c]pyridine core structure and a boron-containing dioxaborolane group that may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The boron atom in the dioxaborolane moiety is known to participate in reversible covalent bonding with biomolecules, which can modulate their activity.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
- Tyrosine Kinase Inhibition :
- The compound has shown potential as a multi-target inhibitor of receptor tyrosine kinases (RTKs), which are crucial in regulating cell proliferation and angiogenesis. In particular, it has been evaluated against VEGFR-2, TIE-2, and EphB4.
- Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values in the low nanomolar range against these kinases, indicating potent inhibitory effects .
| Compound | IC50 (nM) | Target |
|---|---|---|
| CDAU-1 | 1.11 | VEGFR-2 |
| CDAU-2 | 1.01 | TIE-2 |
| CDAU-3 | 6.27 | EphB4 |
-
Anti-Angiogenic Properties :
- The ability to inhibit angiogenesis was confirmed through in vitro assays using human vascular endothelial cells (EA.hy926). The compounds demonstrated significant anti-proliferative effects.
- Research Finding : The most potent derivative also showed promising results in tissue models for angiogenesis .
-
Cytotoxicity and Selectivity :
- Cytotoxicity assays indicated that while the compound is effective against certain cancer cell lines, it exhibits selectivity towards tumor cells over normal cells.
- Selectivity Profile : The compounds were less effective against non-cancerous cell lines compared to their efficacy against cancerous ones .
Discussion
The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety appears to enhance the biological activity of the compound significantly. Its mechanism of action through RTK inhibition aligns with current therapeutic strategies aimed at targeting angiogenesis and tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
